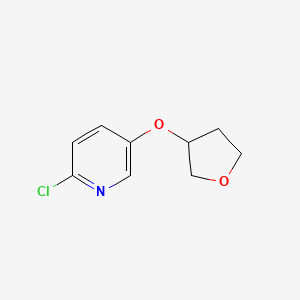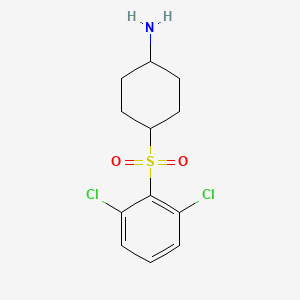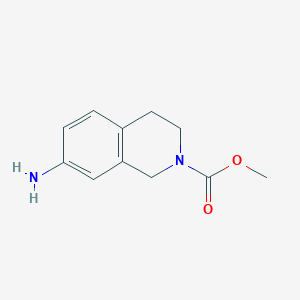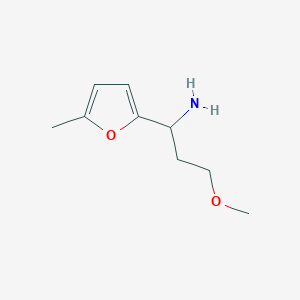![molecular formula C17H10F2N4 B1430149 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole CAS No. 1424528-97-1](/img/structure/B1430149.png)
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole
Overview
Description
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole is a heteroaryl compound with significant potential in various scientific fields. Its molecular formula is C17H10F2N4, and it has a molecular weight of 308.28 g/mol . This compound is characterized by the presence of fluorine atoms at positions 5 and 6 on the benzodiazole ring, and a phenylpyrimidinyl group at position 2.
Preparation Methods
The synthesis of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole involves several steps. One common method includes the reaction of 5,6-difluoro-1H-benzimidazole with 2-bromo-5-phenylpyrimidine under palladium-catalyzed cross-coupling conditions. The reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include MCPBA for oxidation, palladium catalysts for cross-coupling, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets like Janus kinases. By binding to these kinases, the compound inhibits their activity, which can modulate various signaling pathways involved in cell growth, survival, and differentiation . This inhibition can lead to therapeutic effects in diseases where kinase activity is dysregulated.
Comparison with Similar Compounds
5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole can be compared with other heteroaryl compounds, such as:
Pyrrolo[2,3-b]pyridines: These compounds also act as kinase inhibitors but may have different selectivity and potency profiles.
Pyrrolo[2,3-b]pyrimidines: Similar to the benzodiazole compound, these molecules modulate kinase activity but may differ in their pharmacokinetic properties and therapeutic applications.
The uniqueness of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBZBPSXDOHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)





![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)


amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)
